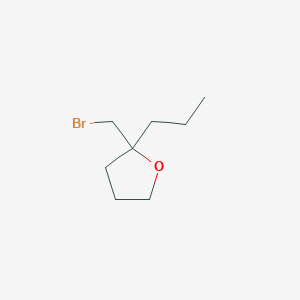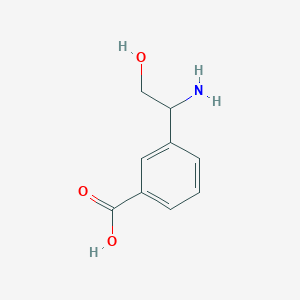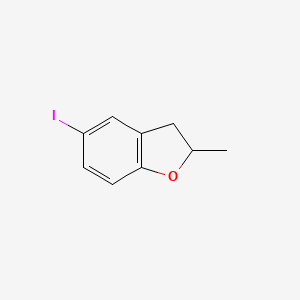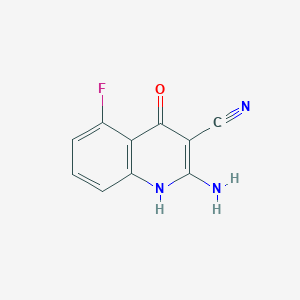![molecular formula C14H28O2Si B13194835 2-{1-[(Tert-butyldimethylsilyl)oxy]-3,3-dimethylcyclobutyl}acetaldehyde](/img/structure/B13194835.png)
2-{1-[(Tert-butyldimethylsilyl)oxy]-3,3-dimethylcyclobutyl}acetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{1-[(Tert-butyldimethylsilyl)oxy]-3,3-dimethylcyclobutyl}acetaldehyde is a versatile organic compound widely used in synthetic chemistry. It is known for its ability to act as both an aldol donor and acceptor, making it a valuable reagent in various stereocontrolled reactions. The compound’s unique structure, featuring a tert-butyldimethylsilyl group, enhances its stability and reactivity in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(Tert-butyldimethylsilyl)oxy]-3,3-dimethylcyclobutyl}acetaldehyde typically involves the following steps:
Formation of the tert-butyldimethylsilyl ether: This step involves the reaction of tert-butyldimethylsilyl chloride with an alcohol in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dimethylformamide at room temperature.
Cyclobutylation: The next step involves the formation of the cyclobutyl ring. This can be achieved through a cycloaddition reaction or by using a cyclobutyl halide in the presence of a strong base.
Introduction of the acetaldehyde group: The final step involves the oxidation of the primary alcohol to form the acetaldehyde group. This can be achieved using mild oxidizing agents such as pyridinium chlorochromate or Dess-Martin periodinane.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to a primary alcohol.
Substitution: The tert-butyldimethylsilyl group can be substituted with other functional groups using nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate, Dess-Martin periodinane.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Tetra-n-butylammonium fluoride, imidazole.
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various functionalized derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-{1-[(Tert-butyldimethylsilyl)oxy]-3,3-dimethylcyclobutyl}acetaldehyde is extensively used in synthetic glycobiology. It serves as a key reagent in the total synthesis of complex natural products such as (+)-ambruticin, (−)-laulimalide, (−)-salinosporamide A, and (+)-leucascandrolide A . The compound’s ability to act as both an aldol donor and acceptor makes it invaluable in the stereocontrolled production of erythrose and other important intermediates.
Mécanisme D'action
The compound exerts its effects primarily through its ability to participate in aldol reactions. The tert-butyldimethylsilyl group enhances the stability of the intermediate species formed during these reactions, allowing for greater control over stereochemistry. The molecular targets and pathways involved include various enzymes and proteins that facilitate the formation of carbon-carbon bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(Tert-butyldimethylsilyl)oxy]acetaldehyde
- 3-(Tert-butyldimethylsiloxy)propionaldehyde
Uniqueness
2-{1-[(Tert-butyldimethylsilyl)oxy]-3,3-dimethylcyclobutyl}acetaldehyde is unique due to its cyclobutyl ring structure, which imparts additional steric hindrance and stability compared to similar compounds. This makes it particularly useful in reactions requiring high stereocontrol and stability.
Propriétés
Formule moléculaire |
C14H28O2Si |
|---|---|
Poids moléculaire |
256.46 g/mol |
Nom IUPAC |
2-[1-[tert-butyl(dimethyl)silyl]oxy-3,3-dimethylcyclobutyl]acetaldehyde |
InChI |
InChI=1S/C14H28O2Si/c1-12(2,3)17(6,7)16-14(8-9-15)10-13(4,5)11-14/h9H,8,10-11H2,1-7H3 |
Clé InChI |
VAPNJVDUXKBVGN-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(C1)(CC=O)O[Si](C)(C)C(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-[1-(4-Fluoro-2-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13194772.png)
![N-[1-(2,4-Dimethylphenyl)ethyl]cyclopropanamine](/img/structure/B13194778.png)

![N-[(3-Formylphenyl)methyl]-2-methylpropanamide](/img/structure/B13194810.png)





